tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate” is C12H20N2O2 . The exact mass is 224.152481 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 224.299 , a density of 1.1±0.1 g/cm3 , and a boiling point of 327.9±35.0 °C at 760 mmHg . The flash point is 152.1±25.9 °C .Scientific Research Applications
Synthesis and Application in Drug Development
Tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a significant intermediate in synthesizing novel pharmaceutical compounds. For example, Chen Xin-zhi (2011) described its role in the efficient synthesis of a protein tyrosine kinase Jak3 inhibitor—CP-690550. This compound is notable for its potential in industrial-scale production due to the simplicity of the process and the availability of raw materials (Chen Xin-zhi, 2011). Similarly, Binliang Zhang et al. (2018) identified its use as an intermediate in small molecule anticancer drugs, highlighting a method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is crucial for developing such drugs (Binliang Zhang et al., 2018).
Role in Synthesizing Derivatives and Chiral Auxiliaries
In a study by V. Boev et al. (2015), the compound was used to produce derivatives, which were then applied in the Mitsunobu reaction to afford trans isomers. This highlights its versatility in synthesizing structurally diverse compounds (V. Boev et al., 2015). A. Studer et al. (1995) also demonstrated its use in preparing chiral auxiliaries for dipeptide synthesis, contributing significantly to the field of stereochemistry (A. Studer et al., 1995).
Key Intermediate in Vitamin and Natural Product Synthesis
Shuanglin Qin et al. (2014) showcased its application as a key intermediate in synthesizing Biotin, a vital water-soluble vitamin. This example underscores its importance in the biosynthesis of essential nutrients and pharmaceuticals (Shuanglin Qin et al., 2014).
Safety and Hazards
“tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKVWQNGTUSFSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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